N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolo[1,5-a]pyrimidine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The resulting intermediate is then subjected to further reactions to introduce the pyrazolo[1,5-a]pyrimidine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as a cholinesterase inhibitor for treating Alzheimer’s disease.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combined benzodioxin and pyrazolo[1,5-a]pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H20N4O2/c1-12-9-18(22-17(19-12)8-13(2)20-22)21(3)11-14-4-5-15-16(10-14)24-7-6-23-15/h4-5,8-10H,6-7,11H2,1-3H3 |
InChI Key |
XUHJTNNBJQCFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)CC3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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